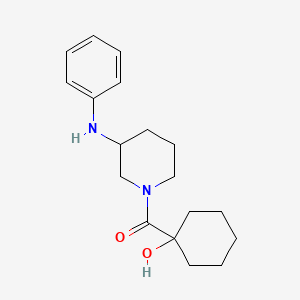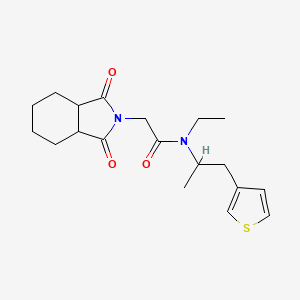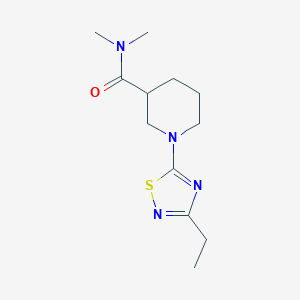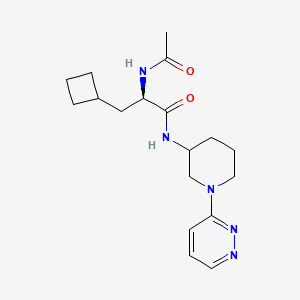
(3-Anilinopiperidin-1-yl)-(1-hydroxycyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Anilinopiperidin-1-yl)-(1-hydroxycyclohexyl)methanone is a complex organic compound that features a piperidine ring substituted with an aniline group and a cyclohexyl group bearing a hydroxyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Anilinopiperidin-1-yl)-(1-hydroxycyclohexyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the aniline group through nucleophilic substitution. The final step involves the addition of the cyclohexyl group with a hydroxyl moiety, often achieved through a Grignard reaction or similar organometallic approach.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Anilinopiperidin-1-yl)-(1-hydroxycyclohexyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aniline moiety.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehydroxylated or deaminated products.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3-Anilinopiperidin-1-yl)-(1-hydroxycyclohexyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Anilinopiperidin-1-yl)-(1-hydroxycyclohexyl)methanone involves its interaction with specific molecular targets. The aniline group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may facilitate binding through hydrogen bonding, enhancing the compound’s affinity for its target. Pathways involved may include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A similar compound used in targeted protein degradation.
Polyazamacrocyclic compounds: Known for their ability to complex metal ions.
Uniqueness
(3-Anilinopiperidin-1-yl)-(1-hydroxycyclohexyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and materials science.
Properties
IUPAC Name |
(3-anilinopiperidin-1-yl)-(1-hydroxycyclohexyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-17(18(22)11-5-2-6-12-18)20-13-7-10-16(14-20)19-15-8-3-1-4-9-15/h1,3-4,8-9,16,19,22H,2,5-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKYCZRAEDFHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCCC(C2)NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7078433.png)

![N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7078443.png)
![(3-Fluorophenyl)-[4-(3-hydroxy-5-methylpyridine-2-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7078444.png)

![4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7078457.png)
![3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7078469.png)
![5-[2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-methylamino]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7078472.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanylpropanamide](/img/structure/B7078489.png)
![3-(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-5-(2-methylsulfanylethyl)-1,2,4-oxadiazole](/img/structure/B7078497.png)
![3-(ethoxymethyl)-N-[(3-methylsulfonylpyridin-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7078500.png)
![1-[2-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7078506.png)
![(3-Chlorophenyl)-[4-(3-hydroxy-5-methylpyridine-2-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7078508.png)

